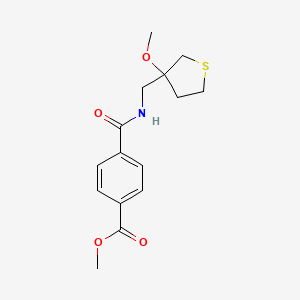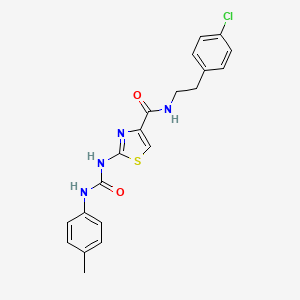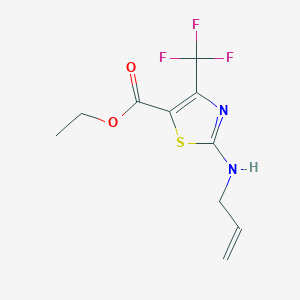![molecular formula C15H16N2O5 B2744149 3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid CAS No. 1225973-06-7](/img/structure/B2744149.png)
3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound includes a propanoic acid backbone, a 2,5-dimethoxyphenyl group, and a 6-oxopyridazin-1(6H)-yl group. The InChI string representation of its structure isInChI=1S/C15H16N2O5/c1-21-10-3-5-13(22-2)11(9-10)12-4-6-14(18)17(16-12)8-7-15(19)20/h3-6,9H,7-8H2,1-2H3,(H,19,20). Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 3-(3,5-Dimethoxyphenyl)propanoic acid, have been determined . These include a density of 1.2±0.1 g/cm3, a boiling point of 363.8±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound has 4 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .科学的研究の応用
Antioxidant Activity and Analytical Methods
Antioxidants play a crucial role in mitigating oxidative stress, a factor in many chronic diseases and aging. The study of compounds with antioxidant properties, including phenolic acids and their derivatives, has garnered significant interest. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are critical in determining the antioxidant activity of these compounds. These methods, based on chemical reactions and spectrophotometry, assess the kinetics or equilibrium state of antioxidant reactions, providing insights into the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Pharmaceutical Applications
Phenolic acids, including caffeic acid and its derivatives, have shown a wide range of biological and pharmacological effects. These compounds exhibit antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and antiviral activities, among others. Their multifunctional nature makes them valuable in developing therapeutic agents for managing various health conditions. Research into these compounds has led to insights into their potential for treating metabolic disorders, cancer, and fibrosis disease, highlighting their significance in drug discovery and development (Naveed et al., 2018; Ma et al., 2019).
Environmental and Biotechnological Applications
In environmental science, the degradation and transformation of recalcitrant organic pollutants through enzymatic processes have been explored. Enzymes such as laccases and peroxidases, in conjunction with redox mediators, have shown promise in enhancing the degradation efficiency of stubborn compounds. This enzymatic approach, utilizing natural catalysts, offers a greener alternative to conventional chemical treatments, aligning with the principles of sustainable development and environmental protection (Husain & Husain, 2007).
Moreover, lactic acid, derived from biomass, serves as a cornerstone in biotechnology, acting as a precursor for synthesizing biodegradable polymers and various chemicals. This highlights the pivotal role of biomass-derived compounds in fostering a bio-based economy, underscoring the potential of these substances in green chemistry and sustainable industrial processes (Gao et al., 2011).
Safety And Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
特性
IUPAC Name |
3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-21-10-3-5-13(22-2)11(9-10)12-4-6-14(18)17(16-12)8-7-15(19)20/h3-6,9H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNJJSSVIFQSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2744070.png)


![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744074.png)
![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2744075.png)


![5-chloro-3-isopentylbenzo[d]oxazol-2(3H)-one](/img/structure/B2744079.png)
![Methyl 2-[6-sulfamoyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2744083.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2744086.png)

![5-(allylthio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744089.png)